3-(2-Aminoethyl)-N-benzyloxetan-3-amine
Description
3-(2-Aminoethyl)-N-benzyloxetan-3-amine (CAS: 1021392-83-5) is an oxetane-based amine derivative featuring a benzyl group and a 2-aminoethyl substituent. This compound, also referred to as 3-(aminomethyl)-N-benzyloxetan-3-amine, has a molecular weight of 192.26 g/mol and is primarily utilized as a laboratory chemical for research and development purposes .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(2-aminoethyl)-N-benzyloxetan-3-amine |
InChI |
InChI=1S/C12H18N2O/c13-7-6-12(9-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-10,13H2 |
InChI Key |
AMIDZLNREBJGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCN)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Oxetane Derivatives
The oxetane scaffold is a versatile platform in medicinal and synthetic chemistry. Key structural analogs include:
Table 1: Structural Analogs of 3-(2-Aminoethyl)-N-benzyloxetan-3-amine
- However, the methyl analog (CAS: 1554560-03-0) may exhibit reduced steric hindrance, favoring reactions requiring nucleophilic amines .
Heterocyclic Amines with Aminoethyl Moieties
Compounds featuring the 2-aminoethyl group attached to aromatic or heterocyclic systems include:
Table 2: Aminoethyl-Containing Heterocycles
N-Benzylamine Derivatives
N-Benzyl-substituted amines are common in drug discovery due to their balanced hydrophobicity and synthetic accessibility:
Table 3: N-Benzylamine Derivatives
- Synthesis Methods: The target compound’s synthesis likely differs from palladium-catalyzed routes used for phenyl-olefin amines (e.g., ).
Functional and Application Comparisons
- Biological Activity: While cyclam derivatives with aminophenyl or pyridine groups exhibit anti-HIV-1 activity (), the target compound’s biological profile remains uncharacterized in the provided evidence.
- Laboratory Use : The compound is classified as a research chemical (), contrasting with tryptamine derivatives, which are often bioactive or used in neuroscience .
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